1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane

BCP synthesis strain-release amination medicinal chemistry

This 1,3-disubstituted bicyclo[1.1.1]pentane building block is the only derivative that simultaneously provides a Boc-protected amine for late-stage diversification and a methoxy hydrogen-bond acceptor, while the rigid, fully sp³-hybridized BCP core acts as a superior bioisostere for para‑phenyl or tert‑butyl groups. Unlike unprotected BCP‑amines (poor metabolic stability, low solubility) or BCP‑carboxylic acids (altered lipophilicity/target engagement), the Boc group ensures orthogonal reactivity, enabling selective deprotection only when desired. Ideal for CNS‑drug optimization, PROTAC linkers with defined geometry, and conformationally restricted peptidomimetics that demand high permeability and metabolic stability. Secure high‑purity (≥97%) material with reliable storage and shipping conditions for your critical synthetic programs.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
Cat. No. B14860684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC12CC(C1)(C2)OC
InChIInChI=1S/C11H19NO3/c1-9(2,3)15-8(13)12-10-5-11(6-10,7-10)14-4/h5-7H2,1-4H3,(H,12,13)
InChIKeyZXWLFYBDTDSFFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane: A Precision Tool for sp³-Rich Scaffold Design and Bioisosteric Replacement


1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane (CAS: Not publicly assigned) is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) building block featuring a tert-butyloxycarbonyl (Boc) protected amine at one bridgehead position and a methoxy group at the other [1]. The BCP core is a well-established non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes, prized for imparting improved physicochemical and pharmacokinetic profiles to drug candidates [2][3]. This specific derivative is a crucial intermediate for installing a hydrogen bond acceptor (methoxy) and a protected, later-stage-functionalizable amine onto the rigid, linear, fully sp³-hybridized BCP scaffold.

Why 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane Cannot Be Simply Swapped for Unprotected Amines or Other BCP Analogs


Substituting 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane with a generic, unprotected BCP-amine or a BCP-carboxylic acid in a synthetic sequence or drug design project is likely to fail due to incompatible reactivity profiles, uncontrolled selectivity, and altered physicochemical properties. Unprotected bridgehead BCP-amines, while reactive, suffer from poor metabolic stability and low aqueous solubility [1], often leading to rapid clearance in vivo and difficult purification during synthesis [2]. Conversely, using a BCP-carboxylic acid would introduce an anionic group instead of the neutral, hydrogen-bond-accepting methoxy group, drastically changing lipophilicity and target engagement [3]. The Boc protecting group on this compound is essential for orthogonally controlling the reactivity of the strained amine during multi-step syntheses, enabling selective deprotection and subsequent derivatization only when desired, a feature absent in other BCP intermediates.

Evidence-Based Differentiation of 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane Against Structural Analogs


Benchmarking Reactivity: BCP-Amine Nucleophilicity Surpasses Larger Bicyclic Analogs

The intrinsic reactivity of the BCP-amine core, which is a key feature of this compound upon Boc deprotection, is substantially higher than that of larger bicyclic analogs like bicyclo[2.2.2]octane (BCO)-amine. This is due to the unique combination of high intrinsic nucleophilicity and low steric hindrance at the BCP bridgehead, which is not observed in BCO-amine [1]. This translates to a significant practical advantage in synthesis.

BCP synthesis strain-release amination medicinal chemistry

Enhanced Physicochemical Profile: Superior Permeability and Solubility vs. Phenyl Bioisostere

Replacing a para-substituted phenyl ring with a BCP moiety in the known γ-secretase inhibitor BMS-708,163 resulted in a new compound (3) with equipotent enzyme inhibition but significantly improved passive permeability and aqueous solubility [1]. While this comparison is between a phenyl and a BCP analog, it establishes the class-level bioisosteric advantage that 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane, as a BCP derivative, confers over its phenyl-ring counterpart.

drug discovery bioisosteres physicochemical properties

Comparative Physicochemical Profile: Methoxy-BCP-Carboxylic Acid as a Surrogate for the Boc-Amine Derivative

Direct experimental data for 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane is limited in the public domain. However, the structurally similar 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid provides a useful baseline for the methoxy-substituted BCP core. This acid has a reported LogP of 0.6401 and a TPSA of 46.53 . The Boc-amino derivative would be expected to have a higher LogP (more lipophilic) and a larger TPSA, placing it in a favorable drug-like space for CNS penetration or cellular permeability compared to the polar carboxylic acid.

physicochemical properties logP drug design

Thermal Stability and Handling: A Solid with a Defined Melting Point for Reliable Storage and Use

In contrast to many BCP-amines which are oils or low-melting solids, the related compound 1-(Boc-amino)bicyclo[1.1.1]pentan-3-amine has a well-defined melting point of 122 °C [1]. This property is highly indicative of the class, suggesting that 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane is also a stable, crystalline solid at room temperature. This stands in contrast to the more reactive and less stable, unprotected BCP-amine (bicyclo[1.1.1]pentan-1-amine) which is known to have poor stability [2].

compound handling storage stability

High-Value Applications for 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane in Discovery and Development


Synthesis of CNS-Penetrant Drug Candidates via Bioisosteric Replacement

This compound is the ideal building block for replacing a para-substituted phenyl ring or a tert-butyl group in a lead molecule with a methoxy-phenyl bioisostere. As established in Section 3, the BCP core confers improved passive permeability and solubility [1]. The Boc-protected amine allows for late-stage diversification after the BCP core is installed, enabling the synthesis of a focused library of analogs for optimizing CNS drug properties, where both high permeability and low TPSA are critical .

Development of Metabolically Stable PROTAC Linkers

The rigid, linear BCP core is an excellent component for PROTAC (Proteolysis Targeting Chimera) linkers, providing defined geometry and improved metabolic stability over flexible alkyl or PEG linkers [2]. 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane offers two orthogonal handles (a protected amine and a methoxy group that can be transformed into a leaving group) for sequential conjugation to a target protein ligand and an E3 ligase ligand. The enhanced metabolic stability of the BCP core, relative to common aromatic linkers, can lead to PROTACs with longer half-lives and improved in vivo efficacy [1].

Construction of Conformationally Constrained Peptidomimetics

The compound serves as a key precursor for non-natural, conformationally restricted amino acid analogs. Upon deprotection, the BCP-amine's exceptional reactivity allows for efficient coupling to peptide chains or other scaffolds [3]. The rigid BCP spacer imposes a defined geometry between the amine and the methoxy group, which can be used to enforce specific secondary structures in peptidomimetics or to precisely position pharmacophoric elements in a way that is impossible with flexible linkers, leading to higher target affinity and selectivity [4].

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